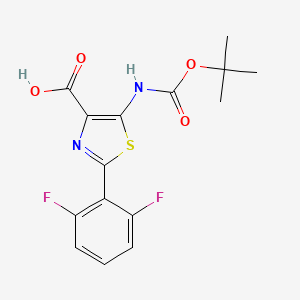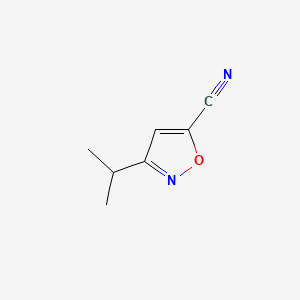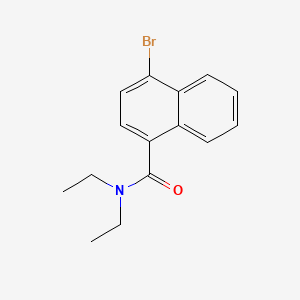
4-Bromo-N,N-diethyl-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
BDDNA can be synthesized by reacting naphthalene-1,4-diol with diethylamine and HBr in acetonitrile solvent at elevated temperatures. The product can be purified by recrystallization from methanol.Molecular Structure Analysis
The molecular formula of BDDNA is C15H16BrNO . It has an average mass of 306.198 Da and a monoisotopic mass of 305.041504 Da .Physical And Chemical Properties Analysis
BDDNA has a density of 1.3±0.1 g/cm3 . Its boiling point is 441.5±28.0 °C at 760 mmHg . The enthalpy of vaporization is 69.9±3.0 kJ/mol . The flash point is 220.8±24.0 °C . The index of refraction is 1.614 . The molar refractivity is 79.4±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 20 Å2 . The polarizability is 31.5±0.5 10-24 cm3 . The surface tension is 45.4±3.0 dyne/cm . The molar volume is 228.0±3.0 cm3 .Applications De Recherche Scientifique
Antimicrobial Activities and Biofilm Inhibition
Naphthamides, including derivatives synthesized from 4-Bromo-N,N-diethyl-1-naphthamide, have shown potential as bacterial biofilm inhibitors. A study by Ejaz et al. (2021) demonstrated that derivatives of N-(4-bromophenyl)-1-naphthamide synthesized through Suzuki–Miyaura Cross-Coupling reactions exhibited significant biofilm inhibition activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. This research underscores the potential of naphthamides in developing agents to combat antimicrobial resistance by preventing biofilm formation, which is a mechanism by which bacteria evade antimicrobial treatments (Ejaz et al., 2021).
Optoelectronic Applications
Derivatives of 4-Bromo-N,N-diethyl-1-naphthamide have been studied for their electroluminescent properties, with applications in LED displays and fluorescence sensors. Research by Long-he (2007) on 4-Phenylethynyl-1,8-Naphthalimides, prepared through reactions involving 4-bromo-1,8-naphthalimide, demonstrated their potential use in electroluminescent devices due to their high fluorescence quantum yields and bright emission characteristics. Such compounds can be used as electrical conductors in LED displays, underscoring the relevance of 4-Bromo-N,N-diethyl-1-naphthamide derivatives in material science and engineering (Long-he, 2007).
Photophysical Properties
The photophysical properties of 4-Bromo-N,N-diethyl-1-naphthamide derivatives have been explored for their application in fluorescence-based technologies. Bojinov et al. (2003) studied the photophysical properties of some naphthalimide derivatives, revealing that the presence of a bromo substituent affects the quantum yield of fluorescence and increases the photodegradation rate, indicating the potential use of these compounds in developing fluorescent materials with tunable properties (Bojinov et al., 2003).
Synthetic Methodologies
Research into the synthetic methodologies of 4-Bromo-N,N-diethyl-1-naphthamide derivatives has provided valuable insights into the preparation of complex organic compounds. A practical synthesis approach for related compounds has been described, highlighting the versatility of these derivatives in the synthesis of non-steroidal anti-inflammatory agents and other pharmacologically relevant molecules. Such studies demonstrate the utility of 4-Bromo-N,N-diethyl-1-naphthamide derivatives in synthetic organic chemistry, providing pathways for the creation of novel compounds with potential therapeutic applications (Xu & He, 2010).
Propriétés
IUPAC Name |
4-bromo-N,N-diethylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-3-17(4-2)15(18)13-9-10-14(16)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXQMTWRIJFMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681985 |
Source


|
| Record name | 4-Bromo-N,N-diethylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-diethyl-1-naphthamide | |
CAS RN |
1199773-48-2 |
Source


|
| Record name | 4-Bromo-N,N-diethylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl 4-bromonaphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

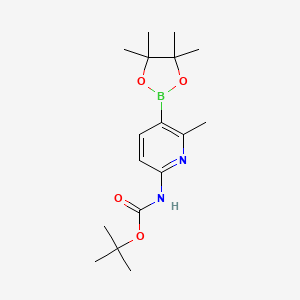
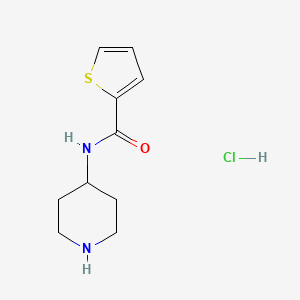

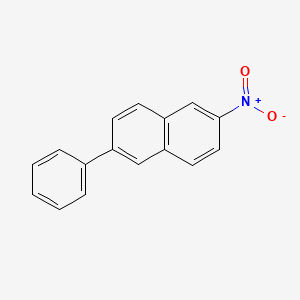
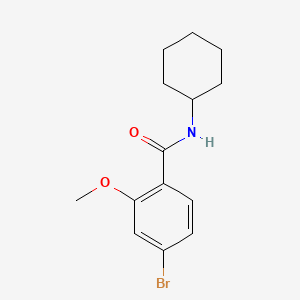
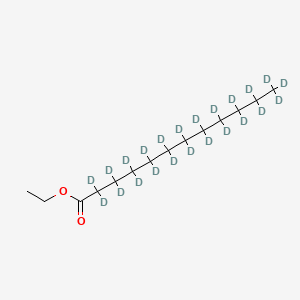

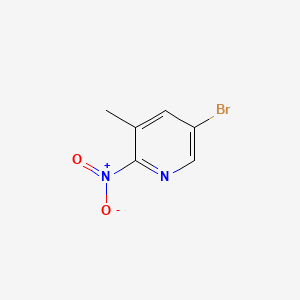

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)
![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)
